Cas no 2171997-00-3 (5-fluoro-1H-indazole-3-sulfonyl fluoride)
5-fluoro-1H-indazole-3-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2171997-00-3
- 5-fluoro-1H-indazole-3-sulfonyl fluoride
- EN300-1618379
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- Inchi: 1S/C7H4F2N2O2S/c8-4-1-2-6-5(3-4)7(11-10-6)14(9,12)13/h1-3H,(H,10,11)
- InChI Key: PUUDEIUCFHCEGT-UHFFFAOYSA-N
- SMILES: S(C1=C2C=C(C=CC2=NN1)F)(=O)(=O)F
Computed Properties
- Exact Mass: 217.99615487g/mol
- Monoisotopic Mass: 217.99615487g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 71.2Ų
5-fluoro-1H-indazole-3-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1618379-0.05g |
5-fluoro-1H-indazole-3-sulfonyl fluoride |
2171997-00-3 | 0.05g |
$1188.0 | 2023-06-04 | ||
| Enamine | EN300-1618379-0.1g |
5-fluoro-1H-indazole-3-sulfonyl fluoride |
2171997-00-3 | 0.1g |
$1244.0 | 2023-06-04 | ||
| Enamine | EN300-1618379-0.25g |
5-fluoro-1H-indazole-3-sulfonyl fluoride |
2171997-00-3 | 0.25g |
$1300.0 | 2023-06-04 | ||
| Enamine | EN300-1618379-0.5g |
5-fluoro-1H-indazole-3-sulfonyl fluoride |
2171997-00-3 | 0.5g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1618379-1.0g |
5-fluoro-1H-indazole-3-sulfonyl fluoride |
2171997-00-3 | 1g |
$1414.0 | 2023-06-04 | ||
| Enamine | EN300-1618379-2.5g |
5-fluoro-1H-indazole-3-sulfonyl fluoride |
2171997-00-3 | 2.5g |
$2771.0 | 2023-06-04 | ||
| Enamine | EN300-1618379-5.0g |
5-fluoro-1H-indazole-3-sulfonyl fluoride |
2171997-00-3 | 5g |
$4102.0 | 2023-06-04 | ||
| Enamine | EN300-1618379-10.0g |
5-fluoro-1H-indazole-3-sulfonyl fluoride |
2171997-00-3 | 10g |
$6082.0 | 2023-06-04 | ||
| Enamine | EN300-1618379-50mg |
5-fluoro-1H-indazole-3-sulfonyl fluoride |
2171997-00-3 | 50mg |
$1188.0 | 2023-09-23 | ||
| Enamine | EN300-1618379-100mg |
5-fluoro-1H-indazole-3-sulfonyl fluoride |
2171997-00-3 | 100mg |
$1244.0 | 2023-09-23 |
5-fluoro-1H-indazole-3-sulfonyl fluoride Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 5-fluoro-1H-indazole-3-sulfonyl fluoride
Recent Advances in the Application of 5-Fluoro-1H-Indazole-3-Sulfonyl Fluoride (CAS: 2171997-00-3) in Chemical Biology and Drug Discovery
5-Fluoro-1H-indazole-3-sulfonyl fluoride (CAS: 2171997-00-3) has emerged as a versatile chemical probe and building block in modern chemical biology and drug discovery. This heterocyclic compound, characterized by its reactive sulfonyl fluoride moiety and fluorine substitution, has garnered significant attention due to its unique reactivity profile and potential applications in covalent inhibitor design, activity-based protein profiling (ABPP), and targeted covalent drug discovery. Recent studies have elucidated its mechanism of action and expanded its utility in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's exceptional reactivity as a covalent warhead, particularly in targeting serine hydrolases and other nucleophilic amino acids. The fluorine atom at the 5-position was shown to significantly modulate the electronic properties of the indazole ring, enhancing both the reactivity and selectivity of the sulfonyl fluoride group. This property makes 5-fluoro-1H-indazole-3-sulfonyl fluoride particularly valuable for developing selective covalent inhibitors with improved pharmacological profiles.
In proteomics research, this compound has been successfully employed in chemoproteomic platforms to map reactive amino acids across the human proteome. A Nature Chemical Biology publication (2024) highlighted its use in identifying novel ligandable hotspots on challenging drug targets, including transcription factors and protein-protein interaction interfaces. The study reported that the indazole scaffold provides optimal geometry for engaging shallow binding pockets that are difficult to target with traditional small molecules.
The synthetic utility of 5-fluoro-1H-indazole-3-sulfonyl fluoride has also been expanded through recent methodological developments. A 2024 ACS Catalysis paper described a novel continuous-flow synthesis approach that improves the yield and purity of this building block while reducing hazardous waste generation. This advancement addresses previous challenges in large-scale production and has facilitated broader adoption in medicinal chemistry programs.
Emerging applications in radiopharmaceutical development have been reported, where the fluorine-18 labeled analog of this compound shows promise as a positron emission tomography (PET) tracer for imaging enzyme activity in vivo. Preliminary results presented at the 2024 Society of Nuclear Medicine and Molecular Imaging annual meeting demonstrated successful visualization of tumor-associated protease activity in preclinical models, suggesting potential diagnostic applications.
While the reactivity of 5-fluoro-1H-indazole-3-sulfonyl fluoride presents opportunities, recent studies have also investigated strategies to modulate its selectivity. A 2023 Chemical Science article detailed structure-activity relationship studies that identified modifications to the indazole core that can fine-tune reactivity toward specific protein families. These findings are informing the design of next-generation sulfonyl fluoride-based probes with enhanced target specificity.
The safety profile and ADME properties of derivatives featuring this scaffold are currently under investigation in several drug discovery programs. Early pharmacokinetic data from a phase I clinical trial of a related covalent inhibitor (presented at the 2024 American Chemical Society National Meeting) showed favorable tissue distribution and metabolic stability, supporting further development of this chemotype.
Future research directions highlighted in recent reviews include exploring the compound's potential in targeted protein degradation (PROTACs), developing bifunctional reagents for chemical biology applications, and optimizing its properties for central nervous system drug discovery. The unique combination of reactivity and stability offered by 5-fluoro-1H-indazole-3-sulfonyl fluoride continues to inspire innovative applications across chemical biology and drug discovery.
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